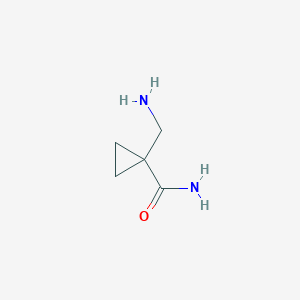

1-(Aminomethyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

1-(aminomethyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-3-5(1-2-5)4(7)8/h1-3,6H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRWPRRQZRCXBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027337-85-4 | |

| Record name | 1-(aminomethyl)cyclopropane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Strategic Importance of Cyclopropane Scaffolds in Bioactive Molecules

The cyclopropane (B1198618) ring, a three-membered carbocyclic moiety, is a recurring structural motif in a multitude of natural products and synthetic pharmaceuticals. researchgate.netunl.pt Its prevalence in drug design is not coincidental but rather a strategic choice by medicinal chemists to harness its distinct stereochemical and physical properties. iris-biotech.descientificupdate.com

The rigid and strained nature of the cyclopropane ring offers a level of conformational constraint that is highly desirable in drug design. iris-biotech.denbinno.com This rigidity helps to lock the molecule into a specific three-dimensional orientation, which can lead to a more favorable and entropically advantageous binding to the target receptor or enzyme. iris-biotech.de By reducing the molecule's flexibility, the entropic penalty of binding is minimized, potentially leading to enhanced potency and selectivity. nbinno.com

Furthermore, the electronic character of the cyclopropane ring, with its "bent" bonds possessing a higher degree of p-character, can influence its interactions with biological targets. nbinno.com This unique electronic distribution can also contribute to improved metabolic stability. The cyclopropane scaffold is often more resistant to metabolic degradation by enzymes like cytochrome P450, as compared to more flexible aliphatic chains. iris-biotech.denbinno.com This can result in a longer half-life and improved pharmacokinetic profile for drug candidates. nbinno.com The incorporation of a cyclopropane moiety can also modulate a molecule's lipophilicity, a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties. iris-biotech.de

Below is a table summarizing the key advantages of incorporating cyclopropane scaffolds in drug molecules:

| Property | Description | Impact on Drug Design |

| Conformational Rigidity | The strained three-membered ring restricts free rotation, leading to a more defined three-dimensional structure. iris-biotech.denbinno.com | Enhances binding affinity and selectivity to biological targets. nbinno.com |

| Metabolic Stability | The C-H bonds in cyclopropane are stronger and the ring is generally less susceptible to enzymatic degradation. iris-biotech.denbinno.com | Improves the drug's half-life and bioavailability. nbinno.com |

| Modulation of Physicochemical Properties | Can be used as a bioisosteric replacement for other groups like gem-dimethyl or phenyl to fine-tune lipophilicity and pKa. iris-biotech.deresearchgate.net | Optimizes the ADME profile of a drug candidate. |

| Structural Novelty | Provides a unique and compact scaffold for building novel chemical entities. bohrium.com | Can lead to the discovery of new pharmacophores and intellectual property. |

The Role of Aminomethyl Containing Cyclopropane Carboxamide Derivatives

The aminomethyl group (–CH₂NH₂) is a key functional group in many biologically active compounds. wikipedia.orgresearchgate.net When appended to a cyclopropane (B1198618) carboxamide scaffold, it introduces a basic nitrogen atom that can participate in crucial hydrogen bonding interactions with biological targets. This primary amine can also serve as a handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with potentially improved pharmacological properties. nih.gov

The combination of the cyclopropane ring, the aminomethyl group, and the carboxamide moiety in derivatives of 1-(Aminomethyl)cyclopropanecarboxamide creates a unique chemical entity with the potential for diverse biological activities. Research into related structures has shown that such compounds can exhibit a range of pharmacological effects, including antidepressant and antimicrobial activities. nih.govnih.gov For instance, a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and evaluated for their potential as antidepressants, with some compounds showing greater activity than established drugs like imipramine (B1671792) and desipramine. nih.gov

Research Context in Drug Discovery and Development

Stereoselective Synthesis Approaches

Achieving stereochemical purity is paramount in the synthesis of bioactive molecules. For analogues of this compound, which can possess multiple stereocenters, the development of enantioselective and diastereoselective methods is a key focus of research.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For cyclopropane structures, this is often achieved through asymmetric catalysis.

Dirhodium(II) complexes are effective catalysts for the enantioselective cyclopropanation of olefins. For instance, the reaction of vinylsulfonamides with α-aryldiazoesters, catalyzed by the chiral dirhodium complex Rh₂(S-4-Br-NTTL)₄, yields α-aryl-β-aminocyclopropane carboxylic acid derivatives with high enantioselectivity. google.com This method is crucial for creating precursors with a defined stereocenter adjacent to the amino-substituted carbon.

Biocatalysis offers a powerful alternative for asymmetric synthesis. Engineered myoglobin (B1173299) variants have been successfully employed for the highly stereoselective cyclopropanation of various olefins with diazoacetonitrile. rochester.edu This chemo-biocatalytic approach provides access to enantiopure nitrile-substituted cyclopropanes, which are versatile intermediates that can be converted to the desired aminomethyl functionality. rochester.edu The high turnover numbers and excellent enantiomeric excesses (ee) highlight the efficiency of these biocatalysts. rochester.edu

The following table summarizes the performance of an engineered myoglobin catalyst in the asymmetric cyclopropanation of various olefins, a key step towards chiral cyclopropane building blocks.

Table 1: Enantioselective Cyclopropanation Catalyzed by Engineered Myoglobin

| Olefin Substrate | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) |

|---|---|---|

| Styrene | >99:1 | 99% |

| 4-Methoxystyrene | >99:1 | 99% |

| 4-Chlorostyrene | >99:1 | 99.8% |

| 2-Vinylnaphthalene | >99:1 | 99% |

Data derived from studies on myoglobin-mediated carbene transfer reactions. rochester.edu

When multiple stereocenters are formed in a reaction, controlling their relative orientation (diastereoselectivity) is essential. Palladium-catalyzed reactions have proven effective for the diastereoselective synthesis of polysubstituted cyclopropanes. The intramolecular allylic alkylation of γ-aryl esters can produce 1-aryl-1-(methoxycarbonyl)-2-vinylcyclopropanes with high diastereoselectivity. researchgate.net The configuration of the major isomer can be confirmed by converting the product into a known intermediate of a pharmaceutical compound. researchgate.net

Furthermore, palladium-catalyzed formal [3+2] cycloadditions between vinylcyclopropanes and electron-deficient olefins, such as alkylidene azlactones, can generate highly substituted cyclopentanes, but the principles of stereocontrol are applicable to related cyclopropane syntheses. nih.govnih.gov These reactions can simultaneously create three stereogenic centers with excellent diastereoselectivity and enantioselectivity. nih.gov

The table below illustrates the diastereoselectivity achieved in a palladium-catalyzed synthesis of trisubstituted cyclopropanes.

Table 2: Diastereoselective Synthesis of 1-Aryl-1-(methoxycarbonyl)-2-vinylcyclopropanes

| Aryl Substituent | Yield | Diastereomeric Ratio (dr) |

|---|---|---|

| Phenyl | 85% | 15:1 |

| 4-Methylphenyl | 82% | 12:1 |

| 4-Methoxyphenyl | 88% | 13:1 |

| 4-Chlorophenyl | 75% | 16:1 |

Data based on palladium-catalyzed intramolecular allylic alkylation reactions. researchgate.net

The relative orientation of substituents on the cyclopropane ring is defined by cis/trans isomerism. For more complex analogues with double bonds, (Z)/(E) nomenclature is used. The stereospecificity of cyclopropanation reactions often ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product. For example, a cis-alkene will yield a cis-substituted cyclopropane.

A key challenge is the synthesis of cis-cyclopropanes, which are often thermodynamically less stable than their trans counterparts. chemrxiv.org Specific catalytic systems are required to favor the kinetic cis product. Cobalt(II)-based metalloradical catalysis has been developed for the asymmetric cyclopropanation of dehydroaminocarboxylates, which exhibits a notable (Z)-diastereoselectivity, opposite to that of the uncatalyzed thermal reaction. nih.gov This control allows for the synthesis of unique cyclopropyl (B3062369) α-amino acid derivatives with specific conformations. nih.gov

Classical and Modern Synthetic Routes to Cyclopropanecarboxamides

Synthetic routes to this compound and its analogues can be approached through various classical and modern strategies, often starting from readily available materials.

A common modern strategy for analogous structures begins with a substituted phenylacetonitrile. google.com This starting material can undergo α-alkylation with 1,2-dibromoethane (B42909) in the presence of a base and a phase-transfer catalyst to form a 1-phenylcyclopropanecarbonitrile (B1362556) intermediate. google.com Subsequent hydrolysis of the nitrile group yields the corresponding carboxylic acid. This acid can then be coupled with an appropriate amine using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the desired carboxamide derivative. google.com The aminomethyl group can be introduced by reduction of a nitrile precursor at an appropriate stage.

A one-pot process has been developed for the synthesis of (Z)-2-aminomethyl-l-phenyl-Ν,Ν-diethyl cyclopropane carboxamide, a structurally related compound. nih.gov This route starts with the reaction of 2-phenylacetonitrile (B1602554) with epichlorohydrin, followed by hydrolysis of the resulting cyano group and subsequent ring opening and amidation to form the final product. nih.gov Such telescoped reactions, where intermediates are not isolated, represent a modern and efficient approach to complex molecules. nih.govacs.orgacs.org

A plausible synthetic pathway to this compound could involve the following key steps:

Cyclopropanation: Formation of a 1,1-disubstituted cyclopropane ring. A potential starting material is a malonic ester derivative which can be cyclopropanated.

Functional Group Interconversion: One ester group is converted into a carboxamide, and the other is transformed into an aminomethyl group. This could involve selective hydrolysis and amidation, followed by reduction of the second ester to an alcohol, conversion to a leaving group, displacement with azide, and final reduction to the amine. Alternatively, starting with a cyanoacetate (B8463686) derivative would allow for direct reduction of the nitrile to the aminomethyl group.

Development of Robust and Scalable Synthetic Processes

Transitioning a synthetic route from laboratory scale to industrial production requires the development of a robust and scalable process. This involves optimizing reaction conditions, minimizing waste, and ensuring safety and cost-effectiveness.

For cyclopropane-containing building blocks, scalable syntheses have been developed. For example, 1-cyclopropylcyclopropanecarboxylic acid can be prepared on a large scale from 1-bromo-1-cyclopropylcyclopropane. This intermediate can then be subjected to a Curtius degradation to install the amino group, providing a scalable route to amine-substituted cyclopropanes.

Process optimization is a critical component of developing scalable syntheses. Modern approaches often employ automated systems and statistical methods to explore a wide range of reaction parameters efficiently. acs.orgacs.org

Key strategies for optimizing the synthesis of complex molecules like this compound include:

Flow Chemistry: Conducting reactions in continuous flow reactors can offer superior control over temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. acs.orgacs.org

Bayesian Optimization: This computational approach uses algorithms to intelligently explore reaction parameter space (e.g., temperature, concentration, catalyst loading) to quickly identify optimal conditions with a minimal number of experiments.

Catalyst Selection and Screening: The choice of catalyst is crucial for efficiency and selectivity. High-throughput screening of various catalysts, including chemocatalysts and biocatalysts, can identify the most effective system for a given transformation. The development of robust catalysts that can be easily separated and recycled is also a key consideration for sustainable manufacturing.

By integrating these strategies, synthetic routes for complex cyclopropanecarboxamide derivatives can be refined into efficient, reliable, and economically viable processes suitable for large-scale pharmaceutical production.

Analogous Synthetic Pathways for Derivative Libraries

The generation of derivative libraries of this compound is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. These libraries can be constructed by modifying the core scaffold at various positions.

One common approach involves the synthesis of substituted 1-phenylcyclopropane carboxamide derivatives. This can be achieved through the α-alkylation of substituted 2-phenylacetonitrile compounds with 1,2-dibromoethane using a base such as sodium hydroxide. The resulting 1-phenylcyclopropane carbonitrile can then be hydrolyzed to the corresponding carboxylic acid. Subsequent amide coupling reactions with a variety of amines can then generate a library of N-substituted 1-phenylcyclopropane carboxamides.

Another strategy for creating diversity is through the synthesis of borylated (aminomethyl)cyclopropanes. Lithiated 1,1-diborylalkanes can react with α-halo or α-tosyl aziridines to produce these compounds with a high degree of diastereoselectivity. The resulting boronic acid derivatives serve as versatile synthetic handles for further functionalization through cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Formation of Key Precursors and Intermediates

The efficient synthesis of this compound and its analogues is highly dependent on the accessibility of key precursors and intermediates.

A fundamental precursor is 1,1-cyclopropanedicarboxylic acid . This can be synthesized from diethyl malonate and 1,2-dichloroethane (B1671644) or 1,2-dibromoethane in the presence of a base and a phase-transfer catalyst. The resulting diethyl 1,1-cyclopropanedicarboxylate can then be hydrolyzed to the diacid.

From 1,1-cyclopropanedicarboxylic acid, several key intermediates can be prepared. For instance, reduction of the corresponding diethyl ester with reagents like potassium borohydride (B1222165) and aluminum trichloride (B1173362) yields 1,1-cyclopropanedimethanol . This diol can be a versatile intermediate for further transformations.

For pathways involving the Gabriel synthesis, an important intermediate would be a 1-(halomethyl)cyclopropanecarboxamide , such as 1-(bromomethyl)cyclopropanecarboxamide . The synthesis of the related compound, (bromomethyl)cyclopropane, can be achieved from cyclopropylmethanol (B32771) using reagents like triphenylphosphine (B44618) and bromine or phosphorus tribromide. A similar strategy could potentially be applied to a suitable cyclopropane precursor bearing a carboxamide group.

Pathways involving rearrangement reactions necessitate the formation of specific functional groups. For a potential Curtius rearrangement route, a mono-esterified 1,1-cyclopropanedicarboxylic acid would be a key intermediate. This could be converted to an acyl azide, which upon thermal or photochemical rearrangement would yield an isocyanate. Subsequent hydrolysis of the isocyanate group would then furnish the desired aminomethyl group. The isocyanate itself, 1-(isocyanato)cyclopropanecarboxamide , would be a crucial, albeit likely transient, intermediate in this sequence.

Similarly, a Hofmann rearrangement strategy would require 1,1-cyclopropanedicarboxamide as a key precursor. A selective Hofmann rearrangement on one of the two amide groups would, in principle, yield the target molecule.

Below are tables summarizing the synthesis of a key precursor and outlining a potential synthetic intermediate.

Table 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

| Starting Materials | Reagents and Conditions | Product | Yield |

| Diethyl malonate, 1,2-dichloroethane | Potassium carbonate, PEG 400 (phase transfer catalyst) | Diethyl 1,1-cyclopropanedicarboxylate | High |

Table 2: Potential Intermediate for the Synthesis of this compound

| Intermediate Name | Structure | Potential Synthetic Route |

| 1-(Isocyanato)cyclopropanecarboxamide | O=C=N-C₃H₄-CONH₂ | Curtius rearrangement of 1-(azidocarbonyl)cyclopropanecarboxamide |

Further research is required to establish a direct and high-yielding synthetic route to this compound. The exploration of selective transformations on symmetrical precursors like 1,1-cyclopropanedicarboxylic acid and its derivatives appears to be a promising avenue.

Influence of Cyclopropane Ring Conformation on Ligand-Target Interactions

The cyclopropane ring is a planar, triangular structure with C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This severe angle strain, along with torsional strain from eclipsed hydrogen atoms, results in high ring strain (approximately 27 kcal/mol). acs.orglibretexts.org The carbon-carbon bonds are weaker than in acyclic alkanes and possess a higher degree of p-orbital character, often described as "bent" or banana bonds. These unique electronic and conformational properties have profound implications for ligand-target interactions.

The rigidity of the cyclopropane ring is a key feature. Unlike more flexible five- or six-membered rings, cyclopropane has no rotational freedom or ring-flip capabilities. researchgate.net This rigidity locks the substituents attached to the ring into fixed spatial orientations, which can be highly advantageous in drug design. By incorporating a cyclopropane scaffold, medicinal chemists can create rigid analogs of more flexible parent molecules, effectively "freezing" a specific conformation. If this conformation mimics the bioactive conformation—the shape the molecule adopts when bound to its target—a significant enhancement in binding affinity can be achieved. nih.gov This is because the entropic penalty for the ligand to adopt the correct binding pose is minimized. researchgate.net

Stereochemical Purity and Isomer-Specific Research

The introduction of a disubstituted cyclopropane ring, as in the case of many analogs derived from a this compound core, introduces stereoisomerism. The substituents can be on the same side (cis) or opposite sides (trans) of the ring, creating diastereomers. If the substituents are different, each of these diastereomers can also exist as a pair of enantiomers ((+)/(-) or (R)/(S)).

It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can have vastly different biological activities. One enantiomer may be therapeutically active while the other is inactive or, in some cases, responsible for adverse effects. Therefore, stereochemical purity is of paramount importance.

Research on cyclopropane-containing bioactive compounds consistently demonstrates the critical role of stereochemistry. For instance, in the development of enzyme inhibitors, the precise spatial orientation of functional groups on the cyclopropane ring dictates the ability to form key interactions within the enzyme's active site. A change from a cis to a trans isomer, or from an (R) to an (S) enantiomer, can alter the distance and angle between interacting groups, potentially abolishing activity.

The synthesis of stereochemically pure cyclopropane derivatives is a significant focus of organic chemistry. rsc.orgacs.org Modern catalytic methods, often employing transition metals like cobalt or copper, have been developed to control the diastereoselectivity and enantioselectivity of cyclopropanation reactions, allowing for the targeted synthesis of a single, desired isomer. nih.gov

The table below illustrates a hypothetical example of how stereoisomers of a cyclopropane-containing enzyme inhibitor might display different biological activities.

| Compound Isomer | Configuration | Target Enzyme IC₅₀ (nM) |

| Isomer A | (1R, 2S)-trans | 15 |

| Isomer B | (1S, 2R)-trans | 1850 |

| Isomer C | (1R, 2R)-cis | >10,000 |

| Isomer D | (1S, 2S)-cis | >10,000 |

This table is a representative example based on common findings in isomer-specific research and does not represent actual data for this compound.

As the table shows, the biological activity is highly dependent on the stereochemical configuration, with one isomer being significantly more potent than the others. This underscores the necessity of isomer-specific research in the development of drugs containing cyclopropane moieties.

Conformational Restriction as a Design Principle

Conformational restriction is a cornerstone strategy in rational drug design. nih.govnih.gov Flexible molecules can adopt a multitude of conformations, only one of which is the bioactive conformation. The energy required to force a flexible molecule into this specific shape upon binding to a target is known as the entropic cost of binding. By designing rigid molecules that are pre-organized in the bioactive conformation, this entropic penalty is reduced, leading to stronger binding and higher potency. researchgate.net

The cyclopropane ring is an excellent tool for enforcing conformational restriction. researchgate.netunina.it Its rigid, planar structure serves as a stable scaffold to which pharmacophoric groups—the essential features of a molecule that interact with a biological target—can be attached in a precise and predictable manner. This strategy has been successfully employed to improve the potency and selectivity of various therapeutic agents. nih.gov

The application of this principle can be seen in the design of analogs for neurotransmitters or peptide mimetics. unl.ptresearchgate.net For example, by incorporating a cyclopropane ring into the backbone of a peptide, researchers can lock the torsional angles and mimic specific secondary structures like β-turns or helices. researchgate.net This can lead to peptidomimetics with enhanced stability against enzymatic degradation and improved cell permeability, in addition to higher receptor affinity.

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Elucidation of Structure-Activity Relationships within Aminomethylcyclopropanecarboxamide Series

SAR studies aim to identify which parts of a molecule are essential for its biological effects and which can be modified to improve properties like potency, selectivity, and metabolic stability. drugdesign.orgyoutube.com For the aminomethylcyclopropanecarboxamide series, this involves systematically altering each component of the molecule and assessing the impact on its biological activity.

The cyclopropane (B1198618) ring and the aminomethyl group are key features, but substitutions on the carboxamide nitrogen are a primary avenue for modification. Introducing different groups at this position can significantly alter the compound's interaction with its biological target. For instance, in other series of cyclopropane-containing amides, the introduction of various substituted phenyl rings has been shown to modulate biological activity. mdpi.comsemanticscholar.org

Table 1: Illustrative SAR of N-Aryl Substitutions on a Hypothetical 1-(Aminomethyl)cyclopropanecarboxamide Analog This table is a hypothetical representation based on general SAR principles and is for illustrative purposes only.

| Compound ID | R (Substituent on N-Aryl Ring) | Relative Potency | Rationale |

|---|---|---|---|

| 1a | H | 1x | Baseline compound. |

| 1b | 4-Cl | 5x | The electron-withdrawing chloro group may enhance binding affinity through favorable electronic interactions. |

| 1c | 4-CH₃ | 2x | A small alkyl group may fit into a hydrophobic pocket, slightly increasing potency. |

| 1d | 4-OCH₃ | 3x | The methoxy (B1213986) group can act as a hydrogen bond acceptor, potentially forming an additional interaction with the receptor. |

| 1e | 3,5-diCl | 10x | Multiple halogen substitutions can significantly increase potency by occupying specific pockets or altering the pKa of the molecule. nih.gov |

The primary amine of the aminomethyl group is a critical pharmacophoric feature. At physiological pH, this group is typically protonated, forming a positively charged ammonium (B1175870) ion. This allows it to form strong ionic interactions, or salt bridges, with negatively charged amino acid residues (e.g., aspartate, glutamate) in a receptor binding site. This type of interaction often serves as a primary anchor, significantly contributing to the molecule's binding affinity.

Furthermore, the -NH₃⁺ group can act as a hydrogen bond donor, forming multiple hydrogen bonds with nearby acceptor atoms (like oxygen or nitrogen) on the protein. The constrained orientation of this group by the cyclopropane ring can pre-organize the molecule for optimal binding, reducing the entropic penalty upon interaction with the receptor. nih.gov In related structures like indolin-5-yl-cyclopropanamine derivatives, the amine is essential for activity, often interacting with flavin adenine (B156593) dinucleotide (FAD) cofactors in enzymes like Lysine Specific Demethylase 1 (LSD1). nih.gov

The carboxamide group is another key site for molecular interactions, capable of acting as both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O). drugdesign.org Modifications to this group, particularly at the nitrogen atom, can have a profound impact on the pharmacological profile.

Replacing the N-H with an N-methyl group, for instance, removes a hydrogen bond donor site, which can test the importance of that interaction for activity. Such a modification also increases lipophilicity, which can affect cell permeability and metabolic stability. Introducing larger or more complex groups on the nitrogen can be used to access additional binding pockets or to fine-tune the molecule's physicochemical properties. Studies on other amide-containing compounds have shown that N-substitutions can dramatically alter cytotoxicity and inhibitory activity. nih.gov

Table 2: Potential Impact of Carboxamide N-Substitutions This table outlines potential effects based on common medicinal chemistry strategies.

| Modification | Potential Effect on Binding | Potential Effect on Properties |

|---|---|---|

| N-H (unsubstituted) | Acts as H-bond donor and acceptor. | Higher polarity, potentially higher solubility. |

| N-CH₃ (N-methylation) | Removes H-bond donor capacity. | Increased lipophilicity, may improve cell permeability, may block N-dealkylation metabolism. |

| N-Aryl | Introduces potential for π-π stacking or hydrophobic interactions. | Significantly increases lipophilicity, can be tailored with substituents to modulate electronics and steric bulk. mdpi.com |

Pharmacophore Modeling and Hypothesis Generation

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. patsnap.com A pharmacophore model can be generated based on the structure of a known ligand (ligand-based) or the structure of the biological target's binding site (structure-based). patsnap.comnih.gov

For the this compound scaffold, a hypothetical pharmacophore model can be generated based on its key chemical features. This model serves as a 3D query to search for other molecules that might have similar activity or to guide the design of new analogs. mdpi.com

The essential features of a hypothetical model would include:

A Positive Ionizable (PI) feature for the aminomethyl group.

A Hydrogen Bond Acceptor (HBA) for the carbonyl oxygen of the amide.

A Hydrogen Bond Donor (HBD) for the amide N-H.

A Hydrophobic (H) feature representing the rigid cyclopropane ring.

The spatial relationship between these features is critical and is defined by the rigid cyclopropane scaffold.

Table 3: Hypothetical Pharmacophore Features for this compound

| Feature | Moiety | Role in Binding |

|---|---|---|

| Positive Ionizable (PI) | -CH₂NH₂ | Key anchoring point via ionic interaction. |

| Hydrogen Bond Acceptor (HBA) | -C=O | Interaction with H-bond donor residues. |

| Hydrogen Bond Donor (HBD) | -NH- | Interaction with H-bond acceptor residues. |

Cyclopropane Scaffold Hopping in Drug Design

Scaffold hopping is a drug design strategy that aims to identify novel core structures (scaffolds) that are chemically distinct from known active compounds but retain the same biological activity. niper.gov.in This is often done to discover new patentable chemical series, improve physicochemical properties, or overcome metabolic liabilities. nih.gov The cyclopropane ring, being a rigid and unique three-dimensional structure, is an excellent candidate for scaffold hopping exercises. nih.gov

One primary strategy is to replace the cyclopropane ring with known bioisosteres—different chemical groups that produce similar biological responses. chem-space.com The choice of a bioisostere depends on what properties of the cyclopropane ring are most important for activity.

Replacing with other small rings: If the rigidity and 3D exit vectors of the cyclopropane are key, it could be replaced with other small, strained rings like cyclobutane (B1203170) or oxetane. nih.gov

Replacing with acyclic groups: If the cyclopropane is primarily serving as a small, rigid linker or a bioisostere for an isopropyl or gem-dimethyl group, it could be replaced by these acyclic fragments. nih.gov

Replacing with aromatic rings: In some contexts, the electronic nature of the cyclopropane C-C bonds (which have partial π-character) allows it to act as a bioisostere for a phenyl ring, offering a way to reduce lipophilicity and increase the fraction of sp³-hybridized carbons (Fsp³). nih.gov

Table 4: Potential Bioisosteric Replacements for the Cyclopropane Scaffold

| Original Scaffold | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Cyclopropane | Cyclobutane | Maintains rigidity and sp³ character, slightly alters bond angles and distances. chem-space.com |

| Cyclopropane | Oxetane | Introduces a polar heteroatom, potentially improving solubility and acting as an H-bond acceptor. nih.gov |

| Cyclopropane | Bicyclo[1.1.1]pentane | Provides a rigid, linear scaffold that can mimic a para-substituted phenyl ring. |

These strategies allow medicinal chemists to generate novel chemotypes that retain the essential pharmacophoric features of the original this compound scaffold while exploring new chemical space. niper.gov.in

Enhancing Potency and Selectivity via Scaffold Modification

The rigid three-dimensional structure of the cyclopropane ring in this compound serves as a valuable scaffold in medicinal chemistry. nih.gov Its unique conformational and electronic properties provide a robust framework for designing potent and selective therapeutic agents. nih.gov Modifications to this core scaffold, including the cyclopropane ring itself, the aminomethyl group, and the carboxamide moiety, have been explored to optimize biological activity, enhance target affinity, and improve pharmacokinetic profiles.

Cyclopropane Ring Modifications

The cyclopropane ring's stereochemistry and substitution patterns are critical determinants of a compound's biological activity. The rigid nature of this ring system allows for precise positioning of substituents, which can significantly influence interactions with biological targets. nih.gov

Research on structurally related compounds, such as 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, has demonstrated that the relative orientation of substituents on the cyclopropane ring is crucial for potency. nih.gov For instance, in a series of potential antidepressants, the Z configuration of the aminomethyl and carboxamide groups on the cyclopropane ring was found to be more active than the E configuration. nih.gov This highlights the importance of stereochemistry in achieving optimal target engagement.

Furthermore, the introduction of substituents directly onto the cyclopropane ring can modulate a compound's pharmacological profile. In studies of 1-phenylcyclopropane carboxamide derivatives, the addition of electron-donating or electron-withdrawing groups to the phenyl ring attached to the cyclopropane scaffold was shown to influence antiproliferative activity. nih.gov Compounds with electron-donating groups, such as methyl or methoxy, on the phenyl ring generally exhibited higher yields in their synthesis, suggesting that electronic effects can play a role in the stability and reactivity of the cyclopropane core. nih.gov

| Compound | Modification | Observed Effect on Activity |

| Analog A | Introduction of an aryl group at the 1-position | Enhanced antidepressant-like activity nih.gov |

| Analog B | Z configuration of substituents | Higher potency compared to the E configuration nih.gov |

| Analog C | Phenyl ring with electron-donating groups | Influenced antiproliferative activity nih.gov |

This table is illustrative and based on findings from structurally related compounds.

Aminomethyl Group Modifications

The aminomethyl group of this compound is a key site for modification to fine-tune a compound's properties. Structure-activity relationship (SAR) studies on related scaffolds have shown that a variety of N-substitutions on the aminomethyl group are well-tolerated and can be used to modulate potency and pharmacokinetic parameters. nih.gov

In a series of flavagline-inspired eIF4A inhibitors, which also feature a 1-aminomethyl substituent, researchers discovered that introducing different groups on the nitrogen atom could significantly impact the compound's activity and metabolic stability. nih.gov This suggests that the aminomethyl moiety is a versatile handle for property and ADME (absorption, distribution, metabolism, and excretion) profile tuning. nih.gov

| Compound | Modification of Aminomethyl Group | Impact on Potency/Properties |

| Analog D | Primary amine (unsubstituted) | Baseline activity |

| Analog E | N-methylation | Potential for altered receptor binding and cell permeability |

| Analog F | N-acetylation | Can influence metabolic stability and hydrogen bonding capacity |

| Analog G | N-benzylation | May enhance potency through additional hydrophobic interactions |

This table is illustrative and based on general principles of medicinal chemistry and findings from related compound series.

Carboxamide Moiety Modifications

The carboxamide group is another critical component of the this compound scaffold that can be modified to enhance potency and selectivity. The hydrogen bonding capabilities and the potential for introducing various substituents on the amide nitrogen allow for a wide range of structural diversification.

In the development of 1-phenyl-1-[(diethylamino)carbonyl]-2-(aminomethyl)cyclopropane (midalcipran), a potent antidepressant, the diethylamide moiety was found to be crucial for its pharmacological activity. nih.gov This indicates that the nature of the alkyl groups on the amide nitrogen can significantly influence the compound's interaction with its biological target.

Furthermore, replacing the carboxamide with other functional groups, such as esters or ketones, can dramatically alter the compound's electronic distribution and hydrogen bonding potential, thereby affecting its biological activity. The choice of substituents on the amide can also impact a compound's solubility, metabolic stability, and ability to cross biological membranes.

| Compound | Modification of Carboxamide Group | Potential Effect |

| Analog H | N,N-dimethylamide | Increased metabolic stability and altered solubility |

| Analog I | N-ethylamide | Moderate lipophilicity and potential for specific hydrogen bonding |

| Analog J | N-phenylamide | Introduction of aromatic interactions and potential for enhanced potency |

| Analog K | Carboxylic acid (hydrolyzed amide) | Increased polarity and potential for different target interactions |

This table is illustrative and based on general principles of medicinal chemistry and findings from related compound series.

Preclinical Pharmacological and Mechanistic Investigations

Evaluation of Potential Biological Activities

Central Nervous System (CNS) Activity Research

The structural characteristics of 1-(aminomethyl)cyclopropanecarboxamide derivatives have prompted extensive investigation into their effects on the central nervous system. Research has explored their interactions with key neurotransmitter systems, including monoamine transporters and glutamate receptors.

A significant body of preclinical research has been dedicated to the investigation of 1-aryl-2-(aminomethyl)cyclopropanecarboxamide derivatives as potential antidepressants. nih.gov The mechanism of action for many of these compounds is linked to the inhibition of monoamine transporters, which are responsible for the reuptake of neurotransmitters such as serotonin and norepinephrine from the synaptic cleft. frontiersin.org

One of the most extensively studied derivatives in this class is Milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI). The antidepressant-like effects of these derivatives are attributed to their ability to modulate the levels of these key neurotransmitters in the brain. mdpi.com Preclinical studies in animal models have been crucial in establishing the potential antidepressant profile of these compounds. For instance, a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and evaluated in various animal models to assess their potential antidepressant activity and to identify any undesirable side effects. nih.gov Several of these derivatives demonstrated greater activity than the established antidepressants imipramine (B1671792) and desipramine in these preclinical tests. nih.gov

Table 1: Preclinical Antidepressant-like Activity of 1-Aryl-2-(aminomethyl)cyclopropanecarboxamide Derivatives

| Compound | Animal Model | Key Findings | Reference |

| 1-Phenyl-1-[(diethylamino)carbonyl]-2-(aminomethyl)cyclopropane hydrochloride (Midalcipran) | Various animal tests for antidepressant activity | Showed significant antidepressant activity, superior to imipramine and desipramine in some tests. Selected for further development based on its activity and potential lack of side effects. | nih.gov |

| Series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives | Animal models of depression | Several derivatives were found to be more active than imipramine and desipramine. | nih.gov |

This table is for illustrative purposes and summarizes findings from the cited research. For detailed methodologies and comprehensive results, please refer to the original publications.

Following a thorough review of the available scientific literature, no preclinical studies investigating the neurokinin-3 (NK3) receptor antagonist activity of this compound or its close derivatives have been identified. This particular biological target does not appear to have been a focus of research for this chemical class.

Derivatives of (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide have been identified as a novel prototype of N-methyl-D-aspartate (NMDA) receptor antagonists. nih.gov In vitro studies have demonstrated the binding affinity of these compounds for the NMDA receptor. Milnacipran and its N-methyl and N,N-dimethyl derivatives, as well as a homologue, have all shown the ability to bind to the NMDA receptor. nih.gov Furthermore, these compounds provided protection against NMDA-induced lethality in mice, indicating in vivo antagonist activity. nih.gov The unique structure of these cyclopropane (B1198618) derivatives distinguishes them from other known competitive and noncompetitive NMDA receptor antagonists. nih.gov

Table 2: In Vitro NMDA Receptor Binding Affinity of (+/-)-(Z)-2-(Aminomethyl)-1-phenylcyclopropanecarboxamide Derivatives

| Compound | IC50 (µM) |

| Milnacipran | 6.3 ± 0.3 |

| N-methyl derivative (7) | 13 ± 2.1 |

| N,N-dimethyl derivative (8) | 88 ± 1.4 |

| Homologue (12) | 10 ± 1.2 |

Data sourced from Shuto et al. (1995). nih.gov

Investigation of Antinociceptive Effects

The potential for compounds to alleviate pain is a critical area of preclinical investigation. nih.govnih.gov While the structural relationship of this compound derivatives to compounds with CNS activity suggests a potential role in pain modulation, specific preclinical studies evaluating the antinociceptive or analgesic effects of this chemical class are not extensively documented in the currently available literature. Further research utilizing established animal models of pain would be necessary to fully explore this potential biological activity.

Exploration of Other Potential Biological Activities

The diverse biological activities of compounds containing a cyclopropane ring have prompted the exploration of this compound derivatives for other potential therapeutic applications. researchgate.netunl.pt

Antimicrobial Activity: Research into amide derivatives containing a cyclopropane structure has revealed potential antimicrobial properties. mdpi.comnih.gov In one study, a series of these compounds were synthesized and evaluated for their in vitro antibacterial and antifungal activities. nih.gov Several compounds exhibited moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov Notably, three compounds demonstrated promising antifungal activity against Candida albicans with a Minimum Inhibitory Concentration (MIC80) of 16 μg/mL. mdpi.comnih.gov Molecular docking studies suggest that these compounds may exert their antifungal effects through interaction with the CYP51 protein, a key enzyme in fungal cell membrane biosynthesis. mdpi.com

Anticancer Activity: The potential of carboxamide derivatives as anticancer agents has also been an area of investigation. nih.gov While broad studies on various carboxamides exist, specific preclinical anticancer research focused on the this compound scaffold is limited in the public domain. General findings indicate that natural and synthetic cyclopropane-containing compounds can exhibit a range of biological properties, including antitumor activity. researchgate.netunl.pt Further targeted studies would be required to specifically evaluate the anticancer potential of this chemical class.

An article on the preclinical pharmacology of this compound cannot be generated at this time. A comprehensive search for scientific literature has revealed a significant lack of published preclinical data for this specific chemical compound.

Extensive searches for molecular target identification, receptor binding assays, functional assays for target modulation, and in vivo efficacy studies in animal models for this compound did not yield any specific research findings. The scientific record, as accessible through public databases and search engines, does not appear to contain the detailed preclinical pharmacological and mechanistic investigations required to fulfill the structured outline provided in the request.

Information is available for structurally related compounds, such as 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. However, due to the strict instruction to focus solely on "this compound," this information cannot be used as a substitute. The unique structure of each chemical compound dictates its specific pharmacological profile, and data from related molecules cannot be accurately extrapolated.

Therefore, without any available scientific data on the preclinical pharmacology of this compound, it is not possible to produce an accurate and informative article that adheres to the requested detailed outline and content inclusions.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.comnih.gov This technique is instrumental in understanding how ligands, such as derivatives of 1-(Aminomethyl)cyclopropanecarboxamide, interact with the active site of a biological target, typically a protein or enzyme. The process involves preparing the three-dimensional structures of both the ligand and the target protein. jbcpm.com Computational algorithms then sample a vast number of possible conformations and orientations of the ligand within the protein's binding pocket, scoring each "pose" based on its energetic favorability. nih.gov

These scoring functions estimate the binding affinity, with lower scores generally indicating a more stable interaction. jbcpm.comsciencebiology.org The analysis of the best-scoring poses reveals crucial information about the binding mode, including key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-target complex. sciforum.netbiorxiv.org For the cyclopropane (B1198618) carboxamide scaffold, docking studies can elucidate how the rigid cyclopropane ring orients within a binding cavity and how the aminomethyl and carboxamide groups engage with specific amino acid residues. This insight is critical for structure-based drug design, guiding the modification of the scaffold to enhance potency and selectivity. sciforum.net

Table 1: Hypothetical Molecular Docking Results for this compound Derivatives Against a Target Protein

| Compound | Derivative Modification | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | Parent Compound | -7.2 | ASP 120, TYR 85 | Hydrogen Bond, π-Stacking |

| 1a | N-phenyl substitution | -8.5 | ASP 120, PHE 210 | Hydrogen Bond, Hydrophobic |

| 1b | Cyclopropyl-methyl group | -7.8 | LEU 115, TYR 85 | Hydrophobic, π-Stacking |

| 1c | Carboxamide to sulfonamide | -6.9 | SER 122, TYR 85 | Hydrogen Bond |

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity Prediction

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time by solving Newton's laws of motion for a system of atoms and molecules. nih.govmdpi.com This powerful technique allows researchers to observe the conformational changes of ligands and proteins, the stability of ligand-protein complexes, and the influence of solvent. frontiersin.orgyoutube.com

For this compound, MD simulations are valuable for performing a thorough conformational analysis. utdallas.edu While the cyclopropane ring itself is rigid, the attached aminomethyl and carboxamide groups possess rotational freedom. MD simulations can explore the preferred spatial arrangements of these groups, which is crucial for understanding how the molecule presents itself to a target receptor. nih.gov

Furthermore, when applied to a ligand-target complex identified through docking, MD simulations can assess the stability of the predicted binding pose. drexel.edu By simulating the complex over nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound or dissociates. frontiersin.org Advanced computational methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to MD simulation trajectories to calculate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone. nih.govbiorxiv.org

Table 2: Example Data from a 100 ns Molecular Dynamics Simulation of Compound 1a in Complex with Target Protein

| Metric | Value | Interpretation |

| RMSD of Protein Backbone | 1.5 ± 0.3 Å | The protein structure is stable throughout the simulation. |

| RMSD of Ligand | 0.8 ± 0.2 Å | The ligand remains in a stable conformation within the binding site. |

| Key Hydrogen Bond Occupancy | 95% (Ligand-ASP 120) | A highly stable and persistent hydrogen bond is formed. |

| Predicted Binding Free Energy | -45.7 ± 4.2 kcal/mol | Indicates a strong and favorable binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. medcraveonline.com

To build a QSAR model for cyclopropane carboxamide derivatives, a dataset of compounds with experimentally measured biological activities is required. nih.gov For each compound, a set of numerical descriptors representing its physicochemical properties (e.g., logP, molecular weight, polar surface area) and structural features (e.g., topological indices, electronic properties) is calculated. Statistical techniques, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed activity. medcraveonline.com

The resulting model's predictive power is validated using an external test set of compounds. nih.gov The insights gained from the model, such as identifying which molecular properties are most influential for activity, can guide the design of more potent analogs based on the this compound scaffold. rsc.org

Table 3: Hypothetical Dataset for a 2D-QSAR Model of Cyclopropane Carboxamide Analogs

| Compound ID | Log(IC50) | Molecular Weight (MW) | LogP | Number of H-Bond Donors |

| Cpd-1 | 5.1 | 220.3 | 1.5 | 2 |

| Cpd-2 | 5.8 | 250.4 | 2.1 | 2 |

| Cpd-3 | 4.9 | 234.3 | 1.8 | 3 |

| Cpd-4 | 6.2 | 280.5 | 2.8 | 1 |

De Novo Design and Virtual Screening Based on Cyclopropane Carboxamide Scaffolds

Computational chemistry also provides powerful tools for discovering entirely new molecules. De novo design and virtual screening are two prominent strategies used to explore chemical space for novel drug candidates. nih.govnih.gov

De novo design algorithms build novel molecules piece by piece, either by assembling fragments or by growing a structure atom by atom within the constraints of a target's binding site. arxiv.org The cyclopropane carboxamide core can serve as a starting fragment or scaffold, upon which the algorithm can add functional groups to optimize interactions with the target protein, generating suggestions for unique and potentially highly potent compounds. nih.gov

Virtual screening, conversely, involves computationally evaluating large libraries of existing compounds to identify those that are likely to bind to a specific drug target. nih.gov These libraries can contain millions or even billions of purchasable or synthetically accessible compounds. youtube.comfrontierspartnerships.org Using the this compound structure as a query, similarity searches can identify related compounds for screening. Alternatively, libraries containing the cyclopropane carboxamide scaffold can be docked against a target of interest to filter for potential hits. mdpi.comchemrxiv.org This approach rapidly narrows down a vast chemical library to a manageable number of promising candidates for experimental testing. nih.gov

Table 4: Representative Hits from a Hypothetical Virtual Screening Campaign

| Hit ID | Source Library | Docking Score (kcal/mol) | Structural Similarity to Query |

| VS-001 | Enamine REAL | -9.8 | High |

| VS-002 | ZINC15 | -9.5 | Medium |

| VS-003 | MolPort | -9.2 | High |

| VS-004 | Enamine REAL | -9.1 | Low |

Advanced Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental to confirming the molecular structure of 1-(Aminomethyl)cyclopropanecarboxamide. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can piece together its atomic connectivity and functional group arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H NMR and ¹³C NMR provide critical information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen atoms in the molecule. The cyclopropyl (B3062369) protons typically appear in a characteristic upfield region (approx. 0.5-1.5 ppm) due to the ring's shielding effects. researchgate.net The protons on the two methylene (B1212753) groups of the cyclopropane (B1198618) ring are diastereotopic and would likely appear as complex multiplets. The methylene protons of the aminomethyl group (-CH₂NH₂) would be expected at a more downfield position (approx. 2.5-3.0 ppm). The protons of the primary amine (-NH₂) and primary amide (-CONH₂) groups are exchangeable and would appear as broad singlets.

¹³C NMR: The carbon NMR spectrum would complement the proton data. The quaternary carbon of the cyclopropane ring, bonded to both the carboxamide and aminomethyl groups, would have a unique chemical shift. The two methylene carbons of the cyclopropane ring would also be distinct. The methylene carbon of the aminomethyl group and the carbonyl carbon of the amide group would appear at characteristic downfield positions. docbrown.info A negative chemical shift for the cyclopropane methylene carbons is a known possibility. docbrown.info

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Assignment | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | Cyclopropyl -CH₂- | ~0.5 - 1.5 | Complex multiplets |

| Aminomethyl -CH₂- | ~2.5 - 3.0 | Singlet or triplet | |

| Amine -NH₂ | Variable | Broad singlet | |

| Amide -CONH₂ | Variable | Two broad singlets | |

| ¹³C NMR | Cyclopropyl -CH₂- | ~10 - 20 | |

| Cyclopropyl Quaternary C | ~25 - 35 | ||

| Aminomethyl -CH₂- | ~40 - 50 | ||

| Amide -C=O | ~175 - 185 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound would be expected to show characteristic absorption bands confirming its key features. These include N-H stretching vibrations for the primary amine and primary amide groups (typically in the 3100-3500 cm⁻¹ region), a strong C=O (Amide I) stretching band around 1640-1680 cm⁻¹, and an N-H bending (Amide II) band around 1600-1640 cm⁻¹. nist.govscirp.org C-H stretching from the cyclopropyl and methylene groups would appear just below 3000 cm⁻¹. nist.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (molar mass: 114.15 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula (C₅H₁₀N₂O). chembk.com In electron ionization (EI-MS), the molecular ion peak (M⁺) would be expected at m/z 114. Characteristic fragmentation patterns would likely involve the loss of the amide group (-CONH₂) or the aminomethyl group (-CH₂NH₂), as well as the opening of the cyclopropane ring. nist.gov

X-ray Crystallography for Ligand-Protein Co-crystal Structures

To understand how this compound interacts with its biological targets on an atomic level, X-ray crystallography is the definitive method. This technique involves crystallizing the compound while it is bound to its target protein, a process known as co-crystallization. rcsb.org

The resulting co-crystal is then exposed to an X-ray beam. The way the X-rays are diffracted by the atoms in the crystal allows for the generation of a three-dimensional electron density map of the entire protein-ligand complex. While no public co-crystal structures of this compound with a protein target are currently available, this technique would be invaluable for its study.

A successful crystallographic study would reveal:

Binding Pose: The precise orientation and conformation of the compound within the protein's active site.

Key Interactions: Identification of specific hydrogen bonds, ionic interactions, and hydrophobic contacts between the ligand and amino acid residues of the protein. For example, the primary amine and amide groups of the compound are likely candidates for forming hydrogen bonds with the protein backbone or side chains.

Conformational Changes: Any changes in the protein's structure that occur upon ligand binding.

This information is critical for structure-based drug design, enabling researchers to rationally modify the compound to improve its potency, selectivity, and other pharmacological properties. An example of a related enzyme, 1-aminocyclopropane-1-carboxylate deaminase, has been structurally characterized by X-ray diffraction, providing insight into how cyclopropane-containing molecules are recognized by enzymes. nih.gov

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating its potential stereoisomers.

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the chemical purity of the compound. Due to the polar nature of the molecule and its lack of a strong UV chromophore, specific analytical strategies are required.

Reversed-Phase (RP) HPLC: Standard C18 columns may show poor retention. The use of ion-pairing agents in the mobile phase can improve peak shape and retention.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for polar compounds and provides an alternative to RP-HPLC for effective separation and quantification.

Detection: As the compound lacks a chromophore, UV detection at low wavelengths (~200-210 nm) may be used. More sensitive and universal detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are often preferred.

Isomer Separation

Since the 1-position of the cyclopropane ring is a stereocenter, this compound can exist as a pair of enantiomers. The separation of these enantiomers is critical, as they may have different biological activities. Chiral chromatography is the most common direct method for this purpose. chiralpedia.com

There are two main approaches: mdpi.com

Indirect Method: The racemic mixture is derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral HPLC column. mdpi.com

Direct Method: The racemic mixture is separated directly using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral compounds, including those with primary amine groups. chiralpedia.comresearchgate.net Crown ether-based CSPs are also known to be particularly effective for the enantioseparation of primary amines. chiralpedia.com

Gas Chromatography (GC) using a chiral column, such as one based on cyclodextrin (B1172386) derivatives, could also be employed for enantioselective analysis, potentially after a suitable derivatization step to increase volatility.

Table 2: Potential Chromatographic Conditions for Analysis

| Analysis Type | Technique | Stationary Phase | Mobile Phase | Detection |

| Purity | HILIC | Amide, Silica | Acetonitrile/Water with buffer (e.g., ammonium (B1175870) formate) | ELSD, MS |

| Purity | RP-HPLC | C18 | Water/Methanol with ion-pairing agent (e.g., TFA) | Low UV, MS |

| Isomer Separation | Chiral HPLC | Polysaccharide-based (e.g., Chiralpak®) | Hexane/Ethanol with additive (e.g., diethylamine) | UV, CD |

| Isomer Separation | Chiral HPLC | Crown Ether-based (e.g., Crownpak®) | Acidified aqueous/organic | UV, MS |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Underexplored Isomers

The precise three-dimensional arrangement of atoms in a drug molecule is critical, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. nih.gov While methods exist for synthesizing cyclopropane (B1198618) derivatives, there remains a significant need for new methodologies that provide access to underexplored or synthetically challenging isomers of 1-(aminomethyl)cyclopropanecarboxamide in an efficient and stereochemically pure form. researchgate.netnih.gov

Current research in cyclopropane synthesis focuses on several key areas. researchgate.net Transition metal-catalyzed reactions, particularly those involving the decomposition of diazo compounds, and various nucleophilic addition-ring closure sequences are foundational techniques. researchgate.net However, future advancements are anticipated in the following areas:

Asymmetric Biocatalysis: The use of engineered enzymes, such as myoglobin-based cyclopropanation catalysts, offers a promising avenue for producing specific enantiomers with high selectivity. nih.gov This approach can provide access to gram-scale quantities of chiral cyclopropane-containing drug precursors, outperforming traditional chemical methods in both efficiency and environmental impact. nih.gov

Photocatalysis: Light-induced deoxycyclopropanation reactions represent a modern strategy to construct the cyclopropane ring under mild conditions. researchgate.net These methods can be applied to complex molecules and late-stage intermediates, which is a significant advantage in the synthesis of diverse compound libraries. researchgate.net

Mechanochemistry: Solvent-free reaction conditions, often achieved through techniques like high-energy ball milling, align with the principles of green chemistry. mdpi.com Developing mechanochemical methods for cyclopropanation could reduce waste, cost, and reaction times.

The ability to systematically generate a library of all possible stereoisomers is crucial for thoroughly investigating the structure-activity relationship (SAR) and identifying the optimal configuration for therapeutic efficacy. nih.gov

| Synthetic Approach | Description | Key Advantages |

| Asymmetric Catalysis | Utilizes chiral catalysts (metal complexes or enzymes) to selectively produce one stereoisomer over others. nih.govresearchgate.net | High enantiomeric and diastereomeric purity; enables access to specific, biologically potent isomers. nih.gov |

| Photocatalysis | Employs light to initiate cyclopropanation reactions, often under mild conditions. researchgate.net | Can be applied to complex substrates; useful for late-stage functionalization in drug synthesis. researchgate.net |

| Flow Chemistry | Reactions are performed in continuous-flow reactors rather than in batches. | Improved safety, scalability, and control over reaction parameters. |

| Mechanochemistry | Uses mechanical force (e.g., ball milling) to drive reactions, often without solvents. mdpi.com | Environmentally friendly ("green chemistry"); can lead to cleaner and more efficient processes. mdpi.com |

Comprehensive Target Profiling and Polypharmacology Studies

The traditional "one drug, one target" paradigm is increasingly being replaced by the concept of polypharmacology, which acknowledges that a single drug can interact with multiple biological targets. biorxiv.orgnih.gov This multi-target activity can be responsible for a drug's efficacy but also for its side effects. acs.orgbiorxiv.org A crucial future direction for this compound derivatives is to move beyond the primary mechanism of action and build a comprehensive map of their biological interactions.

Elucidating this "polypharmacology map" requires advanced techniques that can survey a drug's impact across the entire proteome in a tissue-specific manner. nih.gov Large-scale perturbational profiling, which uses genome-wide RNA-Seq to measure changes in gene expression after drug treatment in various cell lines, is a powerful tool for this purpose. nih.gov By analyzing these profiles, researchers can:

Identify Novel "Off-Targets": Discover previously unknown proteins that are modulated by the compound, which could lead to new therapeutic applications (drug repurposing) or explain unexpected side effects. biorxiv.org

Characterize Mechanism of Action (MoA): Group drugs into clusters based on their functional signatures, providing deeper insight into their shared mechanisms and revealing subtle differences between structurally similar compounds. biorxiv.org

Expand the Druggable Proteome: Identify novel inhibitors for proteins that were previously considered "undruggable." nih.gov

By integrating data from various sources such as ChEMBL, BindingDB, and the Protein Data Bank (PDB), researchers can validate these findings and build a more complete picture of a compound's activity. nih.gov This comprehensive understanding is essential for optimizing lead compounds to enhance on-target potency while minimizing undesirable off-target interactions. acs.org

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Cyclopropanecarboxamides

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, making it faster, cheaper, and more efficient. researchgate.netbpasjournals.com For the development of novel cyclopropanecarboxamide (B1202528) analogs, AI and ML can be applied at nearly every stage of the pipeline. nih.gov

De Novo Drug Design: Generative AI models, such as deep neural networks (DNN) and recurrent neural networks (RNN), can design entirely new molecules from scratch. mdpi.com These models can be trained to generate novel cyclopropanecarboxamide structures that are optimized for desired properties, such as high binding affinity to a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.comnih.gov

High-Throughput Virtual Screening (HTVS): AI/ML algorithms can rapidly screen massive virtual libraries containing millions of potential cyclopropanecarboxamide derivatives. researchgate.netnih.gov By predicting the biological activity of these virtual compounds, these methods can prioritize a smaller, more promising set of candidates for expensive and time-consuming experimental testing. researchgate.net

Property Prediction: ML models are highly effective at predicting crucial physicochemical and pharmacokinetic properties. nih.gov This includes predicting a compound's solubility, permeability, metabolic stability, and potential toxicity early in the design phase, reducing the high attrition rates that plague drug development. nih.govspringernature.com

Synthesis Planning: AI can also assist in the practical aspect of creating these molecules by proposing efficient synthetic routes, a process known as computer-aided synthesis planning. mdpi.comspringernature.com

By leveraging the power of AI to analyze complex, high-dimensional data, researchers can accelerate the design-build-test-learn cycle, leading to the faster identification of superior drug candidates. nih.gov

| AI/ML Application | Role in Cyclopropanecarboxamide Discovery | Potential Impact |

| Virtual Screening | Predicts the binding affinity of virtual compounds to biological targets. researchgate.netnih.gov | Dramatically reduces the number of compounds needing physical synthesis and testing. |

| De Novo Design | Generates novel molecular structures with desired properties. mdpi.com | Explores new chemical space and creates innovative drug candidates. |

| ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles of new molecules. nih.gov | Reduces late-stage failures by identifying problematic compounds early. |

| Synthesis Planning | Proposes efficient chemical pathways to synthesize target molecules. mdpi.comspringernature.com | Accelerates the synthesis of promising compounds for experimental validation. |

Exploration of New Therapeutic Areas and Indications based on Preclinical Findings

The unique properties imparted by the cyclopropane ring—such as increased potency, enhanced metabolic stability, and conformational rigidity—make cyclopropanecarboxamide derivatives attractive candidates for a wide range of diseases. acs.orgpsu.edu A key area of future research is the systematic exploration of new therapeutic applications beyond the initial intended target.

This exploration is driven by preclinical research, particularly the target profiling and polypharmacology studies described earlier. nih.gov When a preclinical study reveals that a compound modulates a novel or unexpected biological target, it opens the door to a new potential indication. nih.gov For example, if a cyclopropanecarboxamide derivative developed for an oncology target is found to also interact with a protein implicated in an autoimmune disease, this finding would warrant a new line of investigation. nih.gov

The process involves:

Identifying Novel Targets: Using unbiased screening methods to find all molecular interactions of a given compound. nih.gov

Validating Target Relevance: Confirming that the newly identified target is causally linked to a specific disease pathology.

Preclinical Proof-of-Concept: Testing the compound in relevant cellular and animal models of the new disease to see if it produces a therapeutic effect. aacrmeetingnews.org

Lead Optimization: Modifying the original compound to enhance its activity against the new target while potentially reducing its activity against the original target.

This strategy of "drug repurposing" or "indication expansion" is a highly efficient way to maximize the therapeutic value of a chemical scaffold and can significantly shorten the development timeline compared to starting from scratch. researchgate.net

Design of Prodrugs and Targeted Delivery Systems

Even a highly potent drug is ineffective if it cannot reach its target site in the body in sufficient concentration. Future research will focus on advanced drug delivery strategies to overcome challenges related to solubility, stability, permeability, and off-target toxicity. mdpi.comjns.edu.af

Prodrug Design: A prodrug is an inactive or less active precursor of a drug that is chemically converted into the active form within the body. nih.gov This approach can be used to mask certain physicochemical properties of the parent drug, this compound, until it reaches the desired biological compartment. mdpi.com For instance, attaching a promoiety like an amino acid can increase water solubility or leverage specific transporter proteins in the gut to enhance oral absorption. researchgate.net The design of prodrugs is a well-established strategy, with a significant percentage of FDA-approved drugs being administered in this form. bohrium.com

Targeted Delivery Systems: These systems use nanocarriers to encapsulate the drug and deliver it specifically to diseased tissues or cells, minimizing exposure to healthy tissues. jns.edu.afnih.gov This is particularly important in fields like oncology. mdpi.com Potential systems for cyclopropanecarboxamides include:

Cyclodextrin-based Nanoparticles: Cyclodextrins can form host-guest complexes with drug molecules, improving their solubility and stability. nih.govmdpi.com These nanoparticles can be further modified with ligands that bind to receptors overexpressed on cancer cells, enabling active targeting. mdpi.com

Liposomes and Polymeric Micelles: These are self-assembling lipid- or polymer-based nanostructures that can carry hydrophobic drugs in their core. nih.gov

Stimuli-Responsive Systems: Advanced carriers can be engineered to release their drug payload in response to specific triggers in the microenvironment of the diseased tissue, such as lower pH or the presence of certain enzymes. mdpi.commdpi.com

By combining potent cyclopropanecarboxamide cores with sophisticated delivery technologies, researchers can significantly improve the therapeutic index of these compounds, enhancing their efficacy while reducing potential side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(aminomethyl)cyclopropanecarboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of cyclopropane carboxamide derivatives typically involves α-alkylation of nitrile precursors followed by hydrolysis to form carboxylic acids, with subsequent amidation. For example, methyl 1-(3-aminophenyl)cyclopropanecarboxylate is synthesized via α-alkylation of 2-phenylacetonitrile derivatives, followed by cyano-to-acid conversion . Reaction parameters such as temperature (e.g., 80–100°C for cyclization), solvent polarity (e.g., DMF for solubility), and catalysts (e.g., palladium for cross-coupling) critically affect yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization by NMR (¹H/¹³C) and LC-MS are standard .

Q. How can structural characterization of this compound be performed to confirm its stereochemistry and functional groups?

- Methodological Answer : X-ray crystallography is the gold standard for resolving cyclopropane ring stereochemistry, as demonstrated for derivatives like 1-[1-(hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide . NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) identifies proton environments and coupling constants (e.g., J = 5–8 Hz for cyclopropane protons). IR spectroscopy confirms amide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formulas .

Q. What in vitro assays are suitable for preliminary screening of biological activity in this compound derivatives?

- Methodological Answer : Enzyme inhibition assays (e.g., fluorescence-based or radiometric) using recombinant targets (e.g., GABA receptors or kinases) are common. For example, cyclopropane carboxamides with aminomethyl groups show affinity for GABA receptors in competitive binding assays (IC₅₀ values reported in µM ranges) . Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa or MCF-7) assess cytotoxicity. Dose-response curves (0.1–100 µM) and statistical validation (triplicate repeats, ANOVA) are critical .

Advanced Research Questions